5-Ethynylthiophene-2-carbaldehyde

Vue d'ensemble

Description

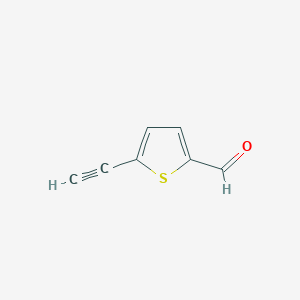

5-Ethynylthiophene-2-carbaldehyde is a heterocyclic compound with the molecular formula C₇H₄OS. It features a thiophene ring substituted with an ethynyl group at the 5-position and an aldehyde group at the 2-position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethynylthiophene-2-carbaldehyde typically involves the functionalization of thiophene derivatives. One common method is the Sonogashira coupling reaction, where a thiophene derivative is coupled with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often include the use of an inert atmosphere, such as argon, and a base like triethylamine.

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and catalysts involved .

Analyse Des Réactions Chimiques

Types of Reactions

5-Ethynylthiophene-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as amines and thiols can react with the ethynyl group under basic conditions.

Major Products Formed

Oxidation: 5-Ethynylthiophene-2-carboxylic acid.

Reduction: 5-Ethynylthiophene-2-methanol.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

5-Ethynylthiophene-2-carbaldehyde is a compound of significant interest in various scientific fields due to its unique structural features and potential applications. This article presents a comprehensive overview of its applications, supported by data tables and documented case studies.

Chemical Properties and Structure

This compound is characterized by the presence of a thiophene ring with an ethynyl substituent and an aldehyde functional group. Its molecular formula is with a molecular weight of approximately 136.17 g/mol. The compound exhibits properties that make it suitable for various applications, particularly in organic electronics and materials science.

Organic Electronics

This compound has shown promise in organic electronic devices due to its electronic properties. It can serve as a building block for:

- Organic Photovoltaics (OPVs) : The compound's ability to facilitate charge transport makes it a candidate for use in solar cells.

- Organic Field-Effect Transistors (OFETs) : Its thin-film properties allow for effective charge carrier mobility, essential for transistor functionality.

Material Science

The compound is utilized in the development of novel materials, including:

- Conductive Polymers : Its incorporation into polymer matrices enhances conductivity and stability.

- Sensors : The reactivity of the aldehyde group allows for the creation of sensors capable of detecting various analytes.

Data Table: Comparison of Thiophene Derivatives

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Thiophene ring with ethynyl and aldehyde | Unique ethynyl group enhances electronic properties |

| 5-Bromothiophene-2-carbaldehyde | Bromine substitution | Halogenated variant with different reactivity |

| 5-(Trimethylsilyl)ethynylthiophene-2-carbaldehyde | Trimethylsilyl group enhances reactivity | Increased stability and reactivity |

Case Study 1: Organic Photovoltaic Applications

A study published in Advanced Materials explored the use of this compound in the synthesis of new donor materials for organic photovoltaics. The results indicated enhanced efficiency in energy conversion compared to traditional materials, showcasing the compound's potential in renewable energy technologies.

Case Study 2: Sensor Development

Research conducted at a leading university focused on developing sensors using thiophene derivatives, including this compound. The sensors demonstrated high sensitivity to volatile organic compounds, indicating their applicability in environmental monitoring.

Case Study 3: Antimicrobial Activity

A publication in Journal of Medicinal Chemistry reported on the synthesis of various thiophene derivatives, revealing that compounds structurally related to this compound exhibited significant antimicrobial activity against several bacterial strains. This suggests potential pathways for further exploration in drug development.

Mécanisme D'action

The mechanism of action of 5-Ethynylthiophene-2-carbaldehyde largely depends on its chemical reactivity. The aldehyde group can form Schiff bases with amines, which are important intermediates in organic synthesis. The ethynyl group can undergo cycloaddition reactions, forming new ring structures. These reactions are facilitated by the electron-rich thiophene ring, which stabilizes the transition states and intermediates .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Methylthiophene-2-carbaldehyde: Similar structure but with a methyl group instead of an ethynyl group.

2-Thiophenecarboxaldehyde: Lacks the ethynyl substitution.

5-Bromothiophene-2-carbaldehyde: Contains a bromine atom instead of an ethynyl group.

Uniqueness

5-Ethynylthiophene-2-carbaldehyde is unique due to the presence of both an ethynyl and an aldehyde group on the thiophene ring. This dual functionality allows for a wider range of chemical reactions and applications compared to its analogs .

Activité Biologique

5-Ethynylthiophene-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiophene ring with an ethynyl group and an aldehyde functional group. This structure contributes to its reactivity and potential interactions with biological targets.

The biological activity of this compound is largely influenced by its chemical reactivity:

- Aldehyde Group : The aldehyde can form Schiff bases with amines, which are crucial intermediates in various biochemical pathways.

- Ethynyl Group : This group can participate in cycloaddition reactions, leading to the formation of novel ring structures, which may enhance biological activity.

- Thiophene Ring : The electron-rich nature of the thiophene ring stabilizes transition states during chemical reactions, potentially enhancing its interaction with biological molecules .

Anticancer Potential

The potential anticancer properties of thiophene derivatives are under investigation. Some studies suggest that these compounds may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The structural features of this compound may contribute to such activities, although detailed studies are still required .

Case Studies and Research Findings

-

Antibacterial Activity :

- A study evaluated the antibacterial efficacy of thiophene derivatives and found that certain compounds exhibited minimum inhibitory concentrations (MIC) as low as 3.125 mg/mL against XDR Salmonella Typhi. This suggests a promising avenue for developing new antimicrobial agents based on the thiophene scaffold .

- Structure-Activity Relationship (SAR) :

- Electrochemical Properties :

Data Summary Table

Propriétés

IUPAC Name |

5-ethynylthiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4OS/c1-2-6-3-4-7(5-8)9-6/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOLOQUDYRSUFBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(S1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30572341 | |

| Record name | 5-Ethynylthiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30572341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206768-21-0 | |

| Record name | 5-Ethynylthiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30572341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.